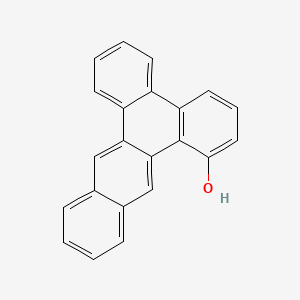![molecular formula C15H17N3 B14304518 Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- CAS No. 123797-28-4](/img/structure/B14304518.png)
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- is a chemical compound with a complex structure that includes both aromatic and hydrazone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- typically involves the reaction of a ketone with a hydrazine derivative. The process generally includes the following steps:
Formation of the Ketone Intermediate: The starting material, [5-methyl-2-(methylamino)phenyl]phenylmethanone, is synthesized through a Friedel-Crafts acylation reaction.
Hydrazone Formation: The ketone intermediate is then reacted with hydrazine hydrate under acidic conditions to form the hydrazone derivative. The reaction is typically carried out in an ethanol solvent at a temperature of around 60-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group back to the original ketone.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- exerts its effects involves interactions with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: An organic compound with stimulant properties.
N,N-Dimethylethanamine: A tertiary amine with similar structural features.
Uniqueness
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- is unique due to its combination of aromatic and hydrazone functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
123797-28-4 |
|---|---|
Molekularformel |
C15H17N3 |
Molekulargewicht |
239.32 g/mol |
IUPAC-Name |
N,4-dimethyl-2-(C-phenylcarbonohydrazonoyl)aniline |
InChI |
InChI=1S/C15H17N3/c1-11-8-9-14(17-2)13(10-11)15(18-16)12-6-4-3-5-7-12/h3-10,17H,16H2,1-2H3 |
InChI-Schlüssel |
VYKDFHWJEHLYTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC)C(=NN)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
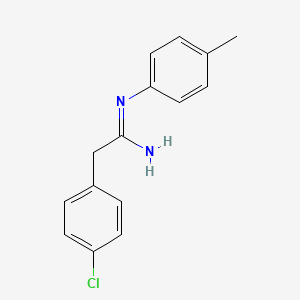
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)
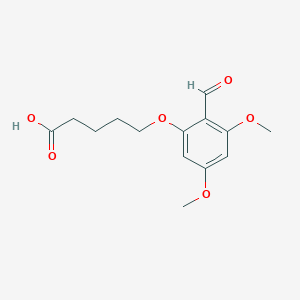
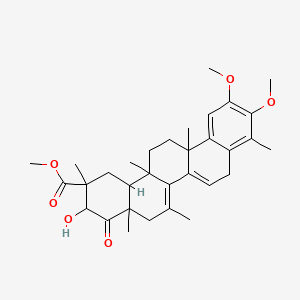
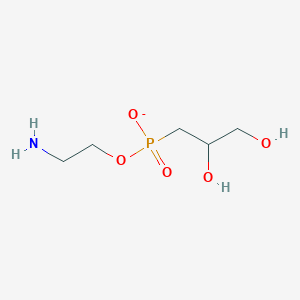
![2',3,4',5-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14304488.png)
